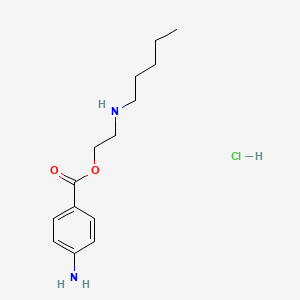

Naepaine hydrochloride

Übersicht

Beschreibung

Naepaine Hydrochlorid ist eine biochemische Verbindung mit der Summenformel C14H23ClN2O2. Es wird hauptsächlich in Forschungseinrichtungen eingesetzt und ist bekannt für seine Anwendungen in verschiedenen wissenschaftlichen Bereichen. Die Verbindung wird auch unter ihrem chemischen Namen Ethanol, 2-(Pentylamino)-, 1-(4-Aminobenzoat), Hydrochlorid (1:1) bezeichnet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Naepaine Hydrochlorid kann durch eine Reihe chemischer Reaktionen synthetisiert werden, bei denen die Veresterung von p-Aminobenzoesäure mit 2-(Pentylamino)ethanol erfolgt. Die Reaktion erfordert typischerweise einen sauren Katalysator und wird unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Esters zu gewährleisten. Der resultierende Ester wird dann durch Reaktion mit Salzsäure in sein Hydrochloridsalz umgewandelt .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Naepaine Hydrochlorid großtechnische Veresterungsprozesse, gefolgt von Reinigungsschritten zur Isolierung der reinen Verbindung. Der Einsatz fortschrittlicher Techniken wie Kristallisation und Chromatographie stellt die hohe Reinheit und Qualität des Endprodukts sicher .

Chemische Reaktionsanalyse

Arten von Reaktionen

Naepaine Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Amide und Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in Alkohole umwandeln.

Substitution: Die Aminogruppe in Naepaine Hydrochlorid kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden üblicherweise eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Amide und Carbonsäuren.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Amine und Ester.

Wissenschaftliche Forschungsanwendungen

Naepaine Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und analytischen Chemie verwendet.

Biologie: Wird in Studien zur Enzyminhibition und Proteininteraktionen eingesetzt.

Medizin: Wird auf seine potenzielle Verwendung als Lokalanästhetikum und in der Schmerztherapie untersucht.

Industrie: Wird bei der Entwicklung von Pharmazeutika und biochemischen Assays eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Naepaine Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Ionenkanälen und Rezeptoren im Nervensystem. Durch die Bindung an diese Zielstrukturen kann die Verbindung die Aktivität von Neuronen modulieren, was zu ihren Anästhesieeffekten führt. Die beteiligten Signalwege umfassen die Hemmung von Natriumionenkanälen, die die Weiterleitung von Nervenimpulsen verhindert .

Analyse Chemischer Reaktionen

Types of Reactions

Naepaine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Amides and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amines and esters.

Wissenschaftliche Forschungsanwendungen

Naepaine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use as a local anesthetic and in pain management.

Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Wirkmechanismus

The mechanism of action of naepaine hydrochloride involves its interaction with specific molecular targets, such as ion channels and receptors in the nervous system. By binding to these targets, the compound can modulate the activity of neurons, leading to its anesthetic effects. The pathways involved include the inhibition of sodium ion channels, which prevents the propagation of nerve impulses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Lidocain Hydrochlorid

- Procain Hydrochlorid

- Bupivacain Hydrochlorid

Vergleich

Naepaine Hydrochlorid ist in seiner molekularen Struktur einzigartig, was im Vergleich zu anderen Lokalanästhetika zu unterschiedlichen pharmakologischen Eigenschaften führt. Beispielsweise hat es eine andere Wirkdauer und Potenz, was es für bestimmte medizinische Anwendungen geeignet macht .

Eigenschaften

IUPAC Name |

2-(pentylamino)ethyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-2-3-4-9-16-10-11-18-14(17)12-5-7-13(15)8-6-12;/h5-8,16H,2-4,9-11,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNODXJEIFDIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCOC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976959 | |

| Record name | 2-(Pentylamino)ethyl 4-aminobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-42-6 | |

| Record name | Naepaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pentylamino)ethyl 4-aminobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAEPAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463O18JU8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

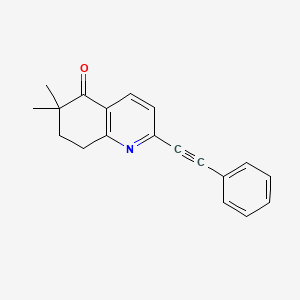

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

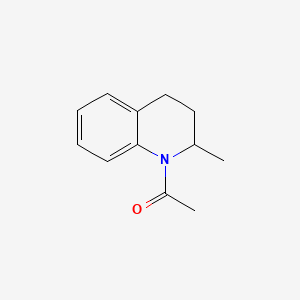

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B1676834.png)

![2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B1676849.png)

![2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine](/img/structure/B1676853.png)